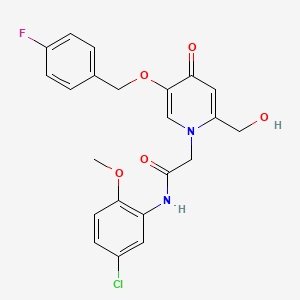![molecular formula C25H25N5O2 B3001787 8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 904371-93-3](/img/structure/B3001787.png)
8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the creation of arylpiperazinylalkyl derivatives of the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione nucleus. The papers describe the synthesis of a series of these compounds, with variations in the substituents attached to the purine system. The synthesis process aims to explore the structure-activity relationships by modifying different positions on the purine core and evaluating the resulting changes in receptor affinity and pharmacological activity .
Molecular Structure Analysis
Molecular modeling and docking studies have been utilized to understand the interaction between these compounds and their target receptors. The studies suggest that specific substituents at the 7-position of the imidazo[2,1-f]purine system are crucial for receptor affinity and selectivity, particularly towards the serotonin 5-HT1A and 5-HT7 receptors. The presence of fluorinated arylpiperazinylalkyl groups has also been highlighted as significant for the development of lead compounds with potential antidepressant and anxiolytic applications .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the provided papers. However, it can be inferred that the reactions would involve steps to introduce the arylpiperazinylalkyl side chains and various substituents to the purine core, likely through nucleophilic substitution or other common organic synthesis techniques. The exact reactions would depend on the specific substituents and their positions on the purine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity and metabolic stability, have been assessed using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models. These properties are crucial for determining the pharmacokinetic profile of the compounds, which in turn affects their potential as therapeutic agents. The papers indicate that selected compounds have shown promising profiles in these assessments, which supports their further evaluation in pharmacological studies .
科学的研究の応用
Receptor Affinity and Antidepressant/Anxiolytic Activity
- Compounds derived from 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown affinity for serotonin (5-HT1A) receptors, which is relevant in the context of depression and anxiety treatment. Some derivatives exert antidepressant-like activity in animal models, comparable to known antidepressants like Imipramine (Zagórska et al., 2009).
- Further studies identified compounds with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system as potent 5-HT1A and 5-HT7 receptor ligands, also displaying affinity for dopamine D2 receptors. This suggests their potential as dual-purpose antidepressant and anxiolytic agents (Zagórska et al., 2015).
Molecular Docking and Mechanistic Studies
- Molecular docking studies have revealed the significance of fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, offering insights into the development of lead compounds for antidepressant and/or anxiolytic application (Zagórska et al., 2016).
- Exploration of octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines has led to the identification of promising structures for further modification and detailed mechanistic studies, especially in the context of phosphodiesterase inhibition and receptor affinity (Zagórska et al., 2016).
Selectivity and Binding Studies
- Studies on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones have shown that they can be potent and selective A(3) adenosine receptors antagonists, with certain derivatives exhibiting high affinity. This finding is significant for the development of drugs targeting adenosine receptors (Baraldi et al., 2005).
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it’s difficult to predict the exact pathways it may influence .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties would greatly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action cannot be accurately described without knowing its specific targets and mode of action. The compound’s interactions with its targets would likely result in changes to cellular processes and functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could denature the compound, reducing its efficacy. Interactions with other molecules could either inhibit or enhance the compound’s activity .
特性
IUPAC Name |
6-(2,5-dimethylphenyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-15-7-6-8-19(11-15)14-29-23(31)21-22(27(5)25(29)32)26-24-28(21)13-18(4)30(24)20-12-16(2)9-10-17(20)3/h6-13H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDOSQVLJBLDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=C(C=CC(=C5)C)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B3001707.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3001709.png)
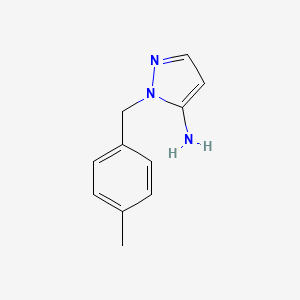
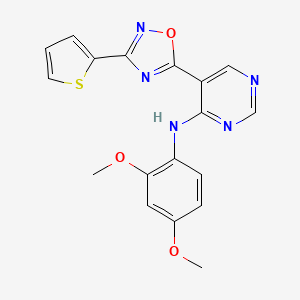
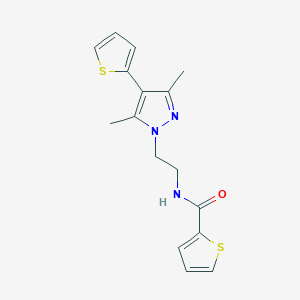
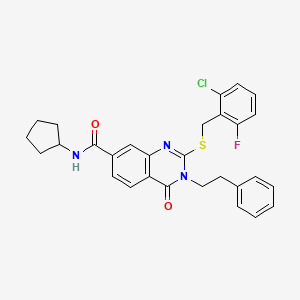
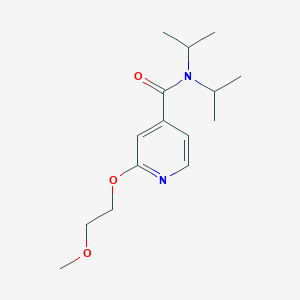


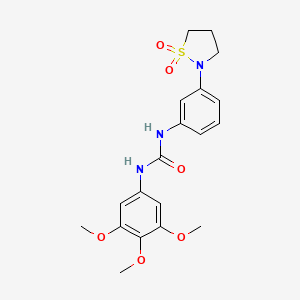
![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)
![N-[(1-methylindazol-3-yl)methyl]prop-2-enamide](/img/structure/B3001725.png)
